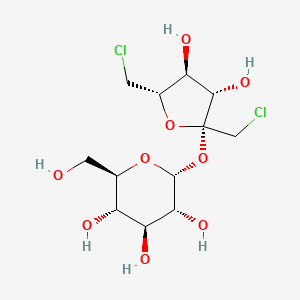
1,6-Dichlorosucrose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dichlorosucrose typically involves the following steps :
Tritylation: Sucrose is first tritylated to block the three primary alcohol groups.
Acetylation: The five secondary alcohol groups are then acetylated as acetates.
Chlorination: The acetylated sucrose is subjected to chlorination to replace the hydroxyl groups with chlorine atoms.
Deprotection: The trityl and acetyl groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .
化学反応の分析
Types of Reactions
1,6-Dichlorosucrose undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield sucrose and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are sucrose and hydrochloric acid.
科学的研究の応用
1,6-Dichlorosucrose has several scientific research applications, including :
Chemistry: Used to study the effects of chlorination on the reactivity of sucrose derivatives.
Biology: Investigated for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use as a sweetener with reduced caloric content.
Industry: Used in the production of non-nutritive sweeteners and other food additives.
作用機序
The mechanism of action of 1,6-Dichlorosucrose involves its interaction with taste receptors on the tongue, leading to a sweet taste sensation. The chlorine atoms enhance the sweetness by interacting with specific sites on the taste receptors . Additionally, the compound is resistant to metabolism by invertase, preventing its breakdown in the digestive system .
類似化合物との比較
Similar Compounds
1,4,6,6’-Tetrachlorogalactosucrose: Another chlorinated derivative of sucrose with intense sweetness.
1,6,6’-Trichlorosucrose: A trichlorinated derivative with enhanced sweetness compared to sucrose.
Uniqueness
1,6-Dichlorosucrose is unique due to its specific chlorination pattern, which significantly enhances its sweetness while maintaining resistance to metabolic breakdown.
特性
CAS番号 |
61854-83-9 |
|---|---|
分子式 |
C12H20Cl2O9 |
分子量 |
379.18 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H20Cl2O9/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(16)5(2-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChIキー |
UQXZSKHOYOHVIH-UGDNZRGBSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


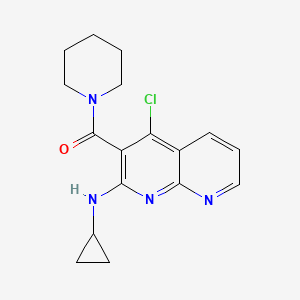
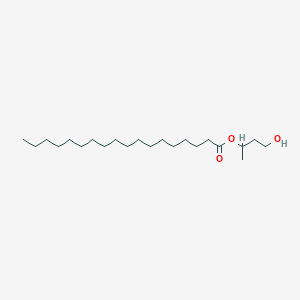
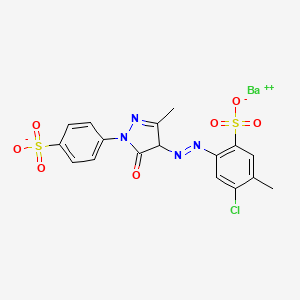
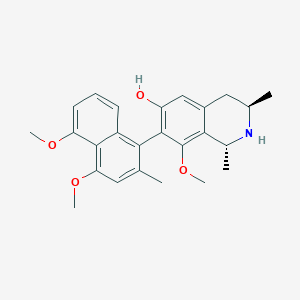

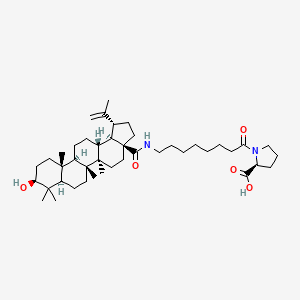

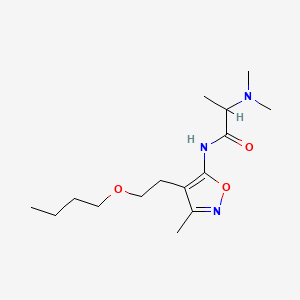

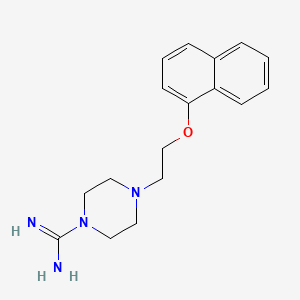

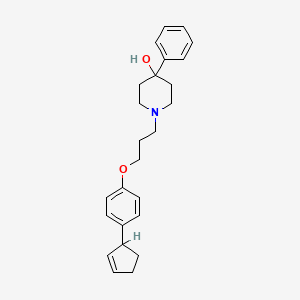
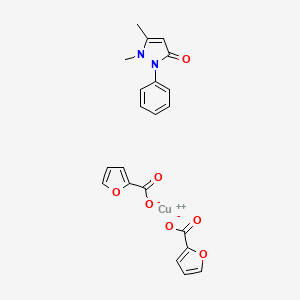
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
